3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one
説明
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one, also known as DMPP, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. DMPP is a pyridazinone derivative that possesses a unique pharmacological profile, making it a promising candidate for the development of new drugs.
作用機序
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one acts as a positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, attention, and motor function. By modulating the activity of the nAChR, 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one can enhance the release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective, anti-inflammatory, and antioxidant properties, 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one has been shown to enhance synaptic plasticity and improve cognitive function in animal models. 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one has also been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.
実験室実験の利点と制限
One advantage of 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one is its high potency and selectivity for the nAChR. This makes it an ideal tool for studying the role of this receptor in various physiological processes. However, one limitation of 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one is its relatively short half-life, which may limit its usefulness in some experiments.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one. One area of interest is the development of new drugs for the treatment of neurological disorders. 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one and other nAChR modulators may be useful in the development of new medications that can enhance cognitive function and prevent the progression of neurodegenerative diseases. Another area of research is the study of the mechanisms underlying the analgesic effects of 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one, which may lead to the development of new pain medications. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one, which may reveal new therapeutic targets for the treatment of a variety of diseases.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. In addition, 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other neurological disorders.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-16-10-5-3-8(7-11(10)17-2)9-4-6-12(15)14-13-9/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMBTWOATVESDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)CC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312215 | |
Record name | NSC251211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
CAS RN |
39499-66-6 | |
Record name | NSC251211 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC251211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。